molecular formula C5H12OS2 B14329303 Ethane, 1-(ethylsulfinyl)-2-(methylthio)- CAS No. 104960-30-7

Ethane, 1-(ethylsulfinyl)-2-(methylthio)-

Katalognummer: B14329303
CAS-Nummer: 104960-30-7
Molekulargewicht: 152.3 g/mol
InChI-Schlüssel: MHGFITFDXIEBGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethane, 1-(ethylsulfinyl)-2-(methylthio)- is an organic compound characterized by the presence of both ethylsulfinyl and methylthio functional groups attached to an ethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethane, 1-(ethylsulfinyl)-2-(methylthio)- typically involves the introduction of ethylsulfinyl and methylthio groups onto an ethane molecule. One common method involves the reaction of ethane with ethylsulfinyl chloride and methylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of ethane, 1-(ethylsulfinyl)-2-(methylthio)- may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethane, 1-(ethylsulfinyl)-2-(methylthio)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The ethylsulfinyl and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted ethane derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethane, 1-(ethylsulfinyl)-2-(methylthio)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethane, 1-(ethylsulfinyl)-2-(methylthio)- involves its interaction with molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethane, 1-(methylsulfonyl)-1-(methylthio)-: Similar in structure but with different functional groups.

    Ethane, 1-(ethylsulfonyl)-2-(methylthio)-: Another related compound with sulfonyl instead of sulfinyl groups.

Uniqueness

Ethane, 1-(ethylsulfinyl)-2-(methylthio)- is unique due to the presence of both ethylsulfinyl and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

104960-30-7

Molekularformel

C5H12OS2

Molekulargewicht

152.3 g/mol

IUPAC-Name

1-ethylsulfinyl-2-methylsulfanylethane

InChI

InChI=1S/C5H12OS2/c1-3-8(6)5-4-7-2/h3-5H2,1-2H3

InChI-Schlüssel

MHGFITFDXIEBGH-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)CCSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.